molecular formula C14H16FNO B2600781 N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide CAS No. 2361656-27-9

N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide

Katalognummer B2600781
CAS-Nummer: 2361656-27-9
Molekulargewicht: 233.286
InChI-Schlüssel: RFARFKFEIYAEII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide, also known as N-(4-fluorophenyl) cyclopentylacrylamide (FPCA), is a synthetic compound that belongs to the class of cyclopentylacrylamide derivatives. FPCA is a potent and selective agonist of the CB1 cannabinoid receptor, which is widely distributed in the central nervous system and plays a crucial role in various physiological processes.

Wirkmechanismus

FPCA exerts its pharmacological effects by selectively activating the CB1 cannabinoid receptor, which is primarily expressed in the brain and modulates various physiological processes such as pain perception, appetite, mood, and memory. FPCA acts as a partial agonist of the CB1 receptor, meaning that it activates the receptor to a lesser degree than the endogenous cannabinoid ligands such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
FPCA has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuroinflammation. FPCA has been reported to increase the release of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain, which may contribute to its anxiolytic and anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

FPCA has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system in vitro and in vivo. However, FPCA has several limitations, including its poor solubility in aqueous solutions, which may limit its applicability in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on FPCA, including its potential as a therapeutic agent for various neurological and psychiatric disorders, as well as its role in modulating other physiological processes such as pain perception and immune function. Additionally, further studies are needed to elucidate the precise mechanisms underlying the pharmacological effects of FPCA and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesemethoden

The synthesis of FPCA involves a multistep process that includes the reaction of 4-fluorobenzylamine with cyclopentanone to form N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide(4-fluorophenyl)cyclopentanecarboxamide. This intermediate is then treated with acryloyl chloride in the presence of a base to yield FPCA as the final product.

Wissenschaftliche Forschungsanwendungen

FPCA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction. FPCA has been shown to exhibit potent anxiolytic and antidepressant effects in preclinical models, suggesting its potential as a novel pharmacological agent for the treatment of these disorders.

Eigenschaften

IUPAC Name

N-[1-(4-fluorophenyl)cyclopentyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-2-13(17)16-14(9-3-4-10-14)11-5-7-12(15)8-6-11/h2,5-8H,1,3-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARFKFEIYAEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.